![molecular formula C20H39NO2 B14378031 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane CAS No. 89857-78-3](/img/structure/B14378031.png)
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is an organic compound that features a dioxolane ring and an azepane ring. The compound is of interest due to its unique structure, which combines a dioxolane moiety with a long nonyl chain and an azepane ring. This combination of functional groups can impart unique chemical and physical properties, making it a subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of an aldehyde or ketone with ethylene glycol to form the dioxolane ring . The nonyl chain can be introduced through alkylation reactions, and the azepane ring can be attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for the acetalization step and large-scale alkylation and substitution reactions. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxolane ring or the azepane ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the azepane ring.
Aplicaciones Científicas De Investigación
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for use in pharmaceuticals or as a biochemical probe.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or surfactants, due to its unique combination of functional groups.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring could act as a protecting group, while the azepane ring could interact with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,3-dioxolane : A simpler compound with a dioxolane ring, used as a solvent and in organic synthesis.
- 2,2-Dimethyl-1,3-dioxolane-4-methanol : Another dioxolane derivative with applications in organic synthesis.
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine : A compound with a similar dioxolane structure but different functional groups.
Uniqueness
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is unique due to its combination of a long nonyl chain, a dioxolane ring, and an azepane ring. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and physical properties that can be exploited in various applications.
Propiedades
Número CAS |
89857-78-3 |
|---|---|
Fórmula molecular |
C20H39NO2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]azepane |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-11-14-20(2)22-18-19(23-20)17-21-15-12-9-10-13-16-21/h19H,3-18H2,1-2H3 |
Clave InChI |
PJWHQIQLQUWNRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1(OCC(O1)CN2CCCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


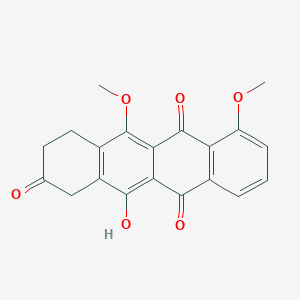
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
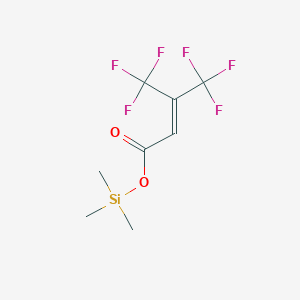
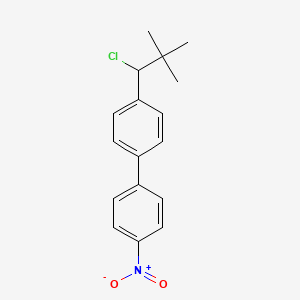
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
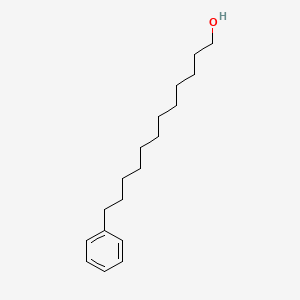
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
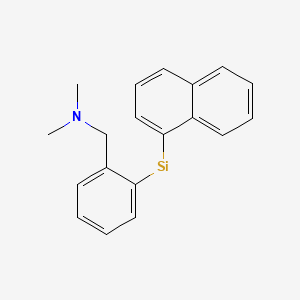
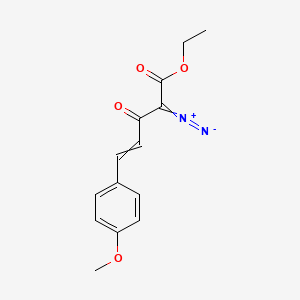

![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
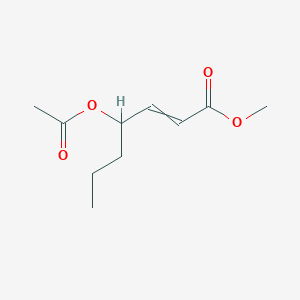
![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
